N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both oxazole and pyridine rings in its structure contributes to its unique chemical properties and potential pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.
Future Directions
Biochemical Analysis
Biochemical Properties
N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, an enzyme responsible for the biosynthesis of androgens and estrogens . The compound’s interaction with CYP17 involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of steroid hormones.
Cellular Effects
N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . This modulation can result in either the promotion or inhibition of cell growth, depending on the cellular context.
Molecular Mechanism
The molecular mechanism of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential.
Subcellular Localization
N-(3-methoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process . The resulting product is then purified through recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4’-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine: Similar structure but with different substituents, leading to variations in biological activity.
6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Another derivative with a cyclopropyl group, showing different pharmacological properties.
Uniqueness
N-(3-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-7-13(14-10(2)19-22-16(14)17-9)15(20)18-11-5-4-6-12(8-11)21-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYODGFIVMXRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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